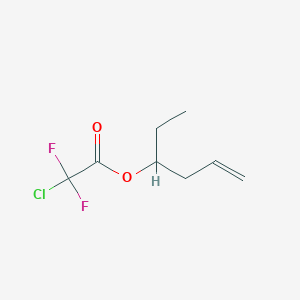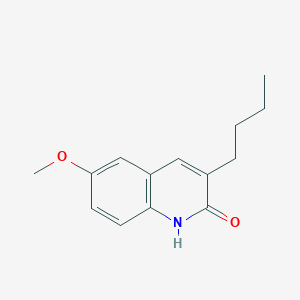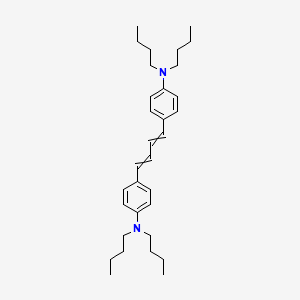
4,4'-(Buta-1,3-diene-1,4-diyl)bis(N,N-dibutylaniline)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(Buta-1,3-diene-1,4-diyl)bis(N,N-dibutylaniline) is an organic compound characterized by its unique structure, which includes a buta-1,3-diene core linked to two N,N-dibutylaniline groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Buta-1,3-diene-1,4-diyl)bis(N,N-dibutylaniline) typically involves the coupling of N,N-dibutylaniline with a buta-1,3-diene derivative. One common method is the palladium-catalyzed cross-coupling reaction, which can be carried out under mild conditions. The reaction generally requires a palladium catalyst, a suitable base, and an inert atmosphere to prevent oxidation .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(Buta-1,3-diene-1,4-diyl)bis(N,N-dibutylaniline) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinone derivatives, while reduction can produce more saturated compounds .
Applications De Recherche Scientifique
4,4’-(Buta-1,3-diene-1,4-diyl)bis(N,N-dibutylaniline) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mécanisme D'action
The mechanism by which 4,4’-(Buta-1,3-diene-1,4-diyl)bis(N,N-dibutylaniline) exerts its effects involves interactions with various molecular targets. The compound can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions. These interactions influence its behavior in different environments and applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde
- 4,4’-(Buta-1,3-diyne-1,4-diyl)dianiline
- 4,4’-(1,3-butadiyne-1,4-diyl)bis(N,N-diphenylaniline)
Uniqueness
4,4’-(Buta-1,3-diene-1,4-diyl)bis(N,N-dibutylaniline) is unique due to its specific structural features, which confer distinct electronic properties. Its ability to undergo various chemical reactions and form stable derivatives makes it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
647376-77-0 |
|---|---|
Formule moléculaire |
C32H48N2 |
Poids moléculaire |
460.7 g/mol |
Nom IUPAC |
N,N-dibutyl-4-[4-[4-(dibutylamino)phenyl]buta-1,3-dienyl]aniline |
InChI |
InChI=1S/C32H48N2/c1-5-9-25-33(26-10-6-2)31-21-17-29(18-22-31)15-13-14-16-30-19-23-32(24-20-30)34(27-11-7-3)28-12-8-4/h13-24H,5-12,25-28H2,1-4H3 |
Clé InChI |
MZUMXPRMSYHXDV-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)C1=CC=C(C=C1)C=CC=CC2=CC=C(C=C2)N(CCCC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Bromo-5-{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}pyrazine](/img/structure/B15170325.png)
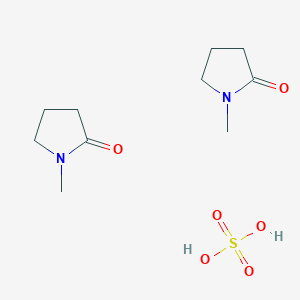
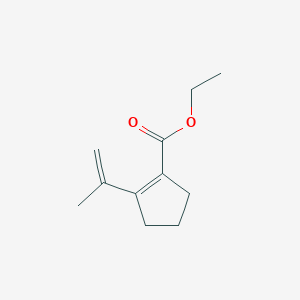
![6-(2,4-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15170349.png)
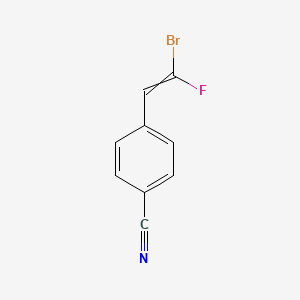
![2-(Azetidin-3-yl)hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one](/img/structure/B15170360.png)
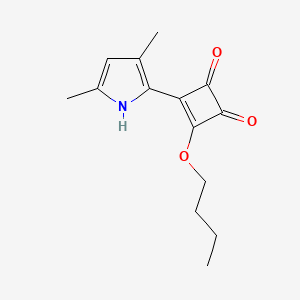

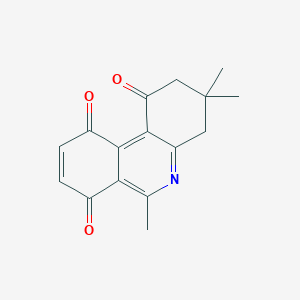
![1,1'-([1,1'-Biphenyl]-2,2'-diyl)bis(4,4-dimethylpentane-1,3-dione)](/img/structure/B15170393.png)
